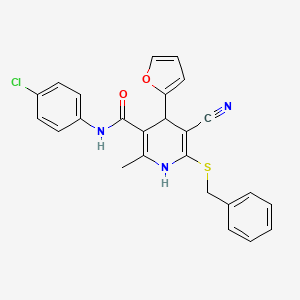
6-(benzylsulfanyl)-N-(4-chlorophenyl)-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-(benzylsulfanyl)-N-(4-chlorophenyl)-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C25H20ClN3O2S and its molecular weight is 461.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 6-(benzylsulfanyl)-N-(4-chlorophenyl)-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide is a member of the dihydropyridine class, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on available research.
Chemical Structure and Properties
The molecular formula for this compound is C20H19ClN2O2S, with a molecular weight of approximately 376.89 g/mol. The structure features a furan ring, a cyano group, and a benzylsulfanyl moiety, which are significant for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits multiple biological activities, including:
- Antitumor Activity : It has shown significant antiproliferative effects against various cancer cell lines.
- Antimicrobial Properties : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria.
- Cardiovascular Effects : As with many dihydropyridines, it may have implications in cardiovascular health by acting on calcium channels.
Antitumor Activity
Studies have evaluated the antiproliferative effects of this compound on several cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| A549 (Lung) | 8.5 | MTS Assay |
| HCC827 (Lung) | 6.3 | MTS Assay |
| NCI-H358 (Lung) | 7.0 | MTS Assay |
These results indicate that the compound exhibits potent activity against lung cancer cell lines, suggesting its potential as an antitumor agent .
Antimicrobial Activity
The antimicrobial efficacy of the compound was assessed using standard methods against various bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 10 | 100 |
The compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus, indicating its potential for development as an antimicrobial agent .
The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in proliferation and survival pathways. Preliminary studies suggest that it may inhibit specific kinases or modulate signaling pathways related to cell growth and apoptosis.
Case Studies
A notable study involved the evaluation of the compound's effects in vivo using murine models of cancer. The results demonstrated significant tumor reduction when administered at specific dosages over a defined period. This aligns with in vitro findings and supports further investigation into its therapeutic potential.
Eigenschaften
IUPAC Name |
6-benzylsulfanyl-N-(4-chlorophenyl)-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O2S/c1-16-22(24(30)29-19-11-9-18(26)10-12-19)23(21-8-5-13-31-21)20(14-27)25(28-16)32-15-17-6-3-2-4-7-17/h2-13,23,28H,15H2,1H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYNRBMHIQPVDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC2=CC=CC=C2)C#N)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














